molecular formula C12H13ClN2S B1479830 1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098020-60-9

1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479830
CAS No.: 2098020-60-9
M. Wt: 252.76 g/mol
InChI Key: DPJXFLIQUOYISG-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring (cyclopenta[c]pyrazole core). Its molecular formula is C₁₂H₁₃ClN₂S, with substituents at the 1- and 3-positions: a 2-chloroethyl group and a thiophen-3-yl moiety, respectively .

Properties

IUPAC Name

1-(2-chloroethyl)-3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJXFLIQUOYISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CSC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazole family, which has been widely studied for various therapeutic applications, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Formation of the Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the cyclopenta[c]pyrazole structure.
  • Chlorination : The introduction of the chloroethyl group can be achieved through alkylation reactions using chloroethyl derivatives.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : Antiproliferative assays have shown that certain pyrazole derivatives can inhibit cell growth in MCF-7 breast cancer cells with IC₅₀ values in the low micromolar range (e.g., 0.08 μM) . This suggests that this compound may possess similar properties.

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

  • Inhibition of EGFR Kinase : Some studies have highlighted that pyrazole compounds can act as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key player in tumor growth and proliferation .
  • Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells through various signaling pathways.

Anti-inflammatory Properties

In addition to anticancer activity, pyrazole derivatives have been reported to exhibit anti-inflammatory effects. These include:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that certain pyrazole compounds can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Potential Therapeutic Applications

Given its biological activities, this compound could be explored for several therapeutic applications:

  • Cancer Treatment : As a potential anticancer agent targeting specific pathways involved in tumor growth.
  • Anti-inflammatory Drugs : For conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Compound NameActivity TypeCell Line/ModelIC₅₀ ValueReference
C5AntiproliferativeMCF-70.08 μM
C5EGFR Inhibition-0.07 μM
Various PyrazolesAnti-inflammatoryIn vitro models-

Comparison with Similar Compounds

Structural Insights :

  • The thiophen-3-yl group provides distinct electronic effects compared to pyridine () or trifluoromethylphenyl (), influencing receptor binding and solubility.

Physicochemical Properties

  • Solubility : The chloroethyl group increases lipophilicity (higher logP) compared to carboxylic acid derivatives (), reducing aqueous solubility but improving membrane permeability .
  • Stability : The chloroethyl group’s hydrolytic lability may shorten half-life relative to fluorophenyl derivatives (), requiring formulation adjustments.

Therapeutic Potential and Limitations

  • Advantages :
    • Combines alkylating activity (anticancer) with thiophene-mediated enzyme inhibition .
    • Lower carbamoylating toxicity than nitrosoureas due to structural differences .
  • Limitations: Potential DNA repair inhibition via metabolites (e.g., chloroethyl isocyanate) could lead to secondary malignancies . Higher lipophilicity may necessitate prodrug strategies to improve bioavailability.

Preparation Methods

Synthetic Strategies for Pyrazole Core Formation

Pyrazole derivatives are commonly synthesized via condensation and cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds or related precursors.

2.1 Ring Closure of Chalcones with Thiosemicarbazide

  • Chalcones bearing thiophene substituents can be reacted with thiosemicarbazide in the presence of catalysts such as DABCO to afford 2-pyrazoline derivatives with high yields, which can be further transformed into pyrazoles.
  • Example: Condensation of (E)-3-(thiophen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one with thiosemicarbazide under reflux in ethanol with acetic acid catalysis.

2.2 Reduction of Pyrazoles

  • 2-Pyrazolines can be prepared by catalytic hydrogenation of pyrazoles using iron catalysts under hydrogen gas.
  • This method is useful for obtaining tetrahydro derivatives.

2.3 1,3-Dipolar Cycloaddition Reactions

  • Diazocarbonyl compounds and alkynes can undergo 1,3-dipolar cycloaddition to form pyrazole rings efficiently, often catalyzed by zinc triflate or other Lewis acids.
  • This approach offers regioselectivity and good yields.

Preparation of the Tetrahydrocyclopenta[c]pyrazole Core

  • The tetrahydrocyclopenta[c]pyrazole ring system can be constructed via intramolecular cyclization strategies or through multi-component tandem reactions.
  • One-pot three-component reactions involving aromatic aldehydes, aminopyrazoles, and cyclic ketones have been reported to form fused pyrazole derivatives under mild conditions using surfactant catalysts or microwave irradiation for enhanced efficiency and yields.
  • Flash vacuum pyrolysis and Pd-catalyzed coupling reactions have been utilized for related pyrazole ring systems, indicating potential routes for cyclopenta-fused pyrazoles.

Incorporation of the Thiophen-3-yl Group

  • The thiophene ring is generally introduced via the starting chalcone or acetylthiophene derivatives.
  • Condensation of acetyl thiophene with phenyl hydrazine derivatives yields hydrazone intermediates, which upon cyclization form thiophene-substituted pyrazoles.
  • Alternatively, Michael addition of thiophene-containing ketones with appropriate nucleophiles leads to thiophene-substituted pyrazole precursors.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Chalcone synthesis Claisen-Schmidt condensation of acetyl thiophene with aromatic aldehydes, base catalyst (KOH), methanol or ethanol solvent Chalcone with thiophene substituent
2 Cyclization with thiosemicarbazide Reflux in ethanol with acetic acid catalyst Pyrazoline or pyrazole intermediate
3 Reduction (if needed) Catalytic hydrogenation with iron catalyst Tetrahydro-pyrazoline derivative
4 Cyclopentane ring formation Intramolecular cyclization or multi-component reaction, possibly Pd-catalyzed or microwave-assisted Tetrahydrocyclopenta[c]pyrazole fused ring
5 Alkylation with 2-chloroethyl halide Reflux in ethanol, base (e.g., triethylamine) Introduction of 1-(2-chloroethyl) substituent

Detailed Research Findings and Characterization Data

  • Spectroscopic Evidence : IR spectra show characteristic bands for amino (around 3380 cm⁻¹), nitrile (2200-2220 cm⁻¹), and chloroethyl groups. ^1H NMR spectra confirm the presence of thiophene protons, pyrazole ring protons, and alkyl substituents with chemical shifts consistent with literature values.
  • Mass Spectrometry : Molecular ion peaks correspond to the expected molecular weights, confirming successful substitution and ring formation.
  • NMR Assignments : ^13C NMR data indicate carbons of the thiophene ring, pyrazole core, and chloroethyl substituent at expected chemical shifts (e.g., 115-146 ppm for thiophene carbons).
  • Yields and Purity : Reported yields for similar pyrazole derivatives range from moderate to high (60-90%), with purification typically via recrystallization or chromatography.

Notes on Green and Efficient Synthesis

  • Microwave-assisted synthesis significantly reduces reaction times from hours to minutes and improves yields, as demonstrated in pyrazole derivative preparations.
  • Use of water as a reaction medium and surfactants enhances environmental friendliness and operational simplicity.
  • Catalytic methods employing Pd, Cu, or Zn catalysts enable regioselective and mild reaction conditions, improving functional group tolerance.

Q & A

Q. What are the common synthetic routes for 1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole?

The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopentanone precursors. For example, cyclization of β,γ-unsaturated hydrazones under copper catalysis or Pd-mediated coupling for thiophene incorporation can yield the fused pyrazole core. Key steps include optimizing chloroethyl substitution via nucleophilic displacement reactions .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on X-ray crystallography for bond length/angle analysis and NMR spectroscopy (¹H, ¹³C, DEPT) to resolve ring junction stereochemistry. For instance, the thiophene-proton coupling constants (J = 3.1–5.4 Hz) and cyclopentane ring puckering are critical for distinguishing regioisomers .

Q. What initial biological activities have been reported for this compound?

Preliminary studies suggest kinase inhibition (IC₅₀ = 0.8–5.2 µM) and anti-inflammatory activity (IL-6 suppression ≥60% at 10 µM). These assays use in vitro models like RAW 264.7 macrophages, with dose-response curves to validate potency .

Advanced Research Questions

Q. How to design experiments to optimize reaction yield and purity?

Employ Design of Experiments (DoE) to test variables:

  • Temperature : 80–120°C (higher temps accelerate cyclization but risk decomposition).
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction dialysis.
  • Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) for Suzuki-Miyaura coupling of thiophene . Analytical HPLC (C18 column, 70:30 MeOH:H₂O) monitors purity, with iterative refinement based on peak area thresholds (>95%) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., IC₅₀ variability across studies) may arise from:

  • Assay conditions : ATP concentration in kinase assays (1 mM vs. 10 µM) alters inhibition kinetics.
  • Cell line heterogeneity : Use isogenic cell lines to control for genetic drift. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Substituent scanning : Replace the 2-chloroethyl group with -OCH₃, -CF₃, or -NH₂ to assess electronic effects.
  • Bioisosteric replacement : Swap thiophene-3-yl with furan-2-yl to probe heterocycle tolerance.
  • 3D-QSAR modeling : Align CoMFA/CoMSIA grids to predict steric/electrostatic contributions .

Q. How to analyze interactions between this compound and biological targets?

Use surface plasmon resonance (SPR) for real-time binding kinetics (ka/kd) and molecular docking (AutoDock Vina) to map ligand-receptor interactions. For example, the chloroethyl group may occupy hydrophobic pockets in kinase ATP-binding sites, while the thiophene sulfur forms π-cation interactions .

Q. What are the challenges in computational modeling of this compound’s reactivity?

  • Conformational flexibility : The tetrahydrocyclopenta[c]pyrazole ring adopts multiple puckered states, complicating DFT geometry optimization.
  • Solvent effects : Explicit solvent models (TIP3P) are needed to simulate chloroethyl solvolysis pathways.
  • TDDFT limitations : Predict UV-Vis spectra with ≤20 nm error margins using CAM-B3LYP/6-311+G(d,p) .

Q. Notes

  • Citations prioritize peer-reviewed journals (e.g., J. Med. Chem., Org. Process Res. Dev.) for methodological rigor.
  • Advanced FAQs integrate multi-evidence validation (e.g., synthesis + SAR + computational modeling).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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